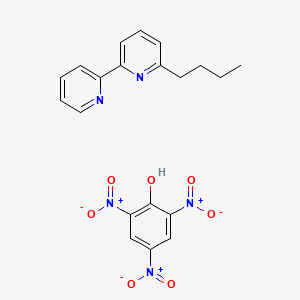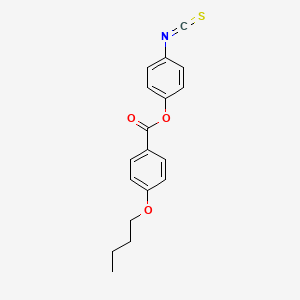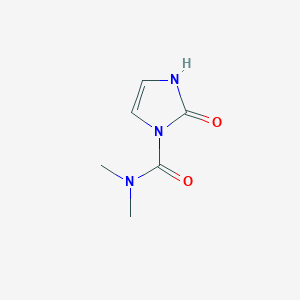
2-Butyl-6-pyridin-2-ylpyridine;2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-6-pyridin-2-ylpyridine and 2,4,6-trinitrophenol are two distinct compounds with unique properties and applications. 2-Butyl-6-pyridin-2-ylpyridine is a derivative of pyridine, a basic heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Butyl-6-pyridin-2-ylpyridine: can be synthesized through various methods, including the reaction of pyridine N-oxides with Grignard reagents or through cross-coupling reactions such as the Suzuki-Miyaura coupling . The reaction conditions typically involve the use of catalysts like palladium and bases such as potassium carbonate.
2,4,6-Trinitrophenol: is synthesized by nitrating phenol with concentrated nitric acid in the presence of sulfuric acid. This process involves multiple nitration steps to introduce nitro groups at the 2, 4, and 6 positions on the phenol ring .
Industrial Production Methods
Industrial production of 2-Butyl-6-pyridin-2-ylpyridine often involves large-scale cross-coupling reactions using automated systems to ensure consistency and purity .
For 2,4,6-Trinitrophenol , industrial production is carried out in controlled environments due to its explosive nature. The nitration process is carefully monitored to prevent any hazardous reactions .
Chemical Reactions Analysis
Types of Reactions
2-Butyl-6-pyridin-2-ylpyridine: undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common.
2,4,6-Trinitrophenol: undergoes:
Reduction: Can be reduced to picramic acid.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and specific solvents
Major Products
2-Butyl-6-pyridin-2-ylpyridine: Major products include various substituted pyridines and pyridine N-oxides.
2,4,6-Trinitrophenol: Major products include picramic acid and other nitro derivatives.
Scientific Research Applications
2-Butyl-6-pyridin-2-ylpyridine: is used in:
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: In the study of enzyme inhibitors and receptor binding.
2,4,6-Trinitrophenol: is used in:
Chemistry: As a reagent in analytical chemistry.
Biology: In the study of protein interactions.
Medicine: Historically used as an antiseptic and in burn treatments.
Mechanism of Action
2-Butyl-6-pyridin-2-ylpyridine: exerts its effects through interactions with metal ions and enzymes, often acting as a chelating agent. It can inhibit enzyme activity by binding to active sites or metal cofactors .
2,4,6-Trinitrophenol: acts primarily through its nitro groups, which can undergo redox reactions. Its explosive nature is due to the rapid decomposition of the nitro groups, releasing gases and heat .
Comparison with Similar Compounds
2-Butyl-6-pyridin-2-ylpyridine: is similar to other pyridine derivatives like 2,6-di-tert-butylpyridine and 2,4,6-tri-tert-butylpyridine. These compounds share similar reactivity but differ in their steric and electronic properties .
2,4,6-Trinitrophenol: is similar to other nitroaromatic compounds like 2,4,6-trinitrotoluene (TNT) and nitrobenzene. While they share explosive properties, 2,4,6-trinitrophenol is more acidic and has different applications .
Conclusion
2-Butyl-6-pyridin-2-ylpyridine and 2,4,6-trinitrophenol are compounds with diverse applications in chemistry, biology, medicine, and industry. Their unique properties and reactivity make them valuable in various scientific and industrial fields.
Properties
CAS No. |
61633-04-3 |
|---|---|
Molecular Formula |
C20H19N5O7 |
Molecular Weight |
441.4 g/mol |
IUPAC Name |
2-butyl-6-pyridin-2-ylpyridine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C14H16N2.C6H3N3O7/c1-2-3-7-12-8-6-10-14(16-12)13-9-4-5-11-15-13;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-6,8-11H,2-3,7H2,1H3;1-2,10H |
InChI Key |
YUIFGHOPCMKYMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC(=CC=C1)C2=CC=CC=N2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-Hydroxy-3-methyl-2-(propan-2-yl)phenyl]ethan-1-one](/img/structure/B14586403.png)




![Chloro(dimethyl)[2-(trifluoromethyl)phenyl]silane](/img/structure/B14586423.png)




![N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-en-1-imine](/img/structure/B14586465.png)


